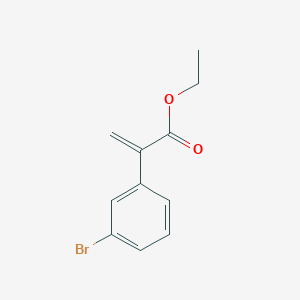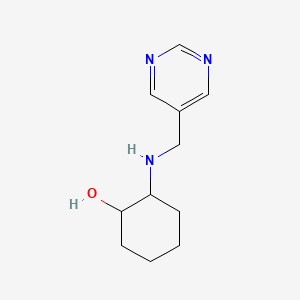
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is a compound with a molecular formula of C11H17N3O It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a pyrimidin-5-ylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyrimidin-5-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated cyclohexanol derivatives.
Applications De Recherche Scientifique
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrimidine structure and have been studied for their pharmacological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also contain a pyrimidine ring and have shown potential therapeutic applications.
Uniqueness
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is unique due to its specific combination of a cyclohexanol backbone with a pyrimidin-5-ylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(pyrimidin-5-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H17N3O/c15-11-4-2-1-3-10(11)14-7-9-5-12-8-13-6-9/h5-6,8,10-11,14-15H,1-4,7H2 |
Clé InChI |
GXTUWNUZMZGWFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)NCC2=CN=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13016017.png)
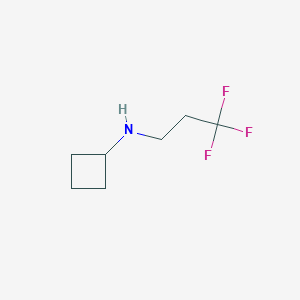
![1-Methyloctahydrocyclopenta[b]pyrrol-5-amine](/img/structure/B13016027.png)
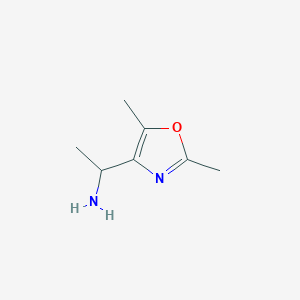

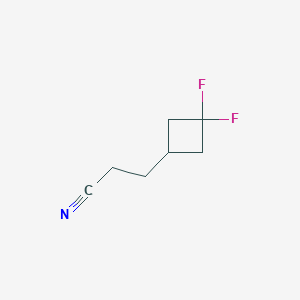
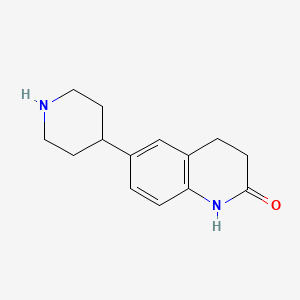

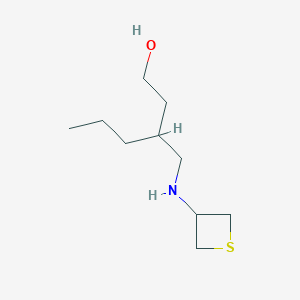
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
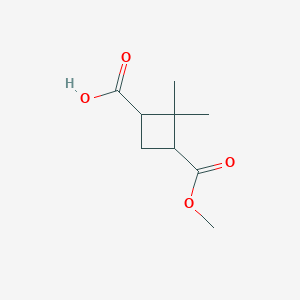
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)
![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
